molecular formula C20H21N3O3S2 B2698456 N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922022-34-2

N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2698456
M. Wt: 415.53
InChI Key: UMARVZOQAZUKBC-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound with the following structural formula: !Compound Structure). It belongs to the class of sulfonamides and contains a thiazole ring. The compound’s systematic name provides information about its substituents and functional groups.





  • Synthesis Analysis

    Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available literature. Further research would be needed to explore synthetic routes and methods.





  • Molecular Structure Analysis

    The molecular structure consists of a thiazole ring (containing sulfur and nitrogen atoms) connected to an acetamide group. The 4-methylbenzyl and 4-methylphenylsulfonamido substituents are attached to the thiazole ring. The compound’s three-dimensional arrangement influences its properties and interactions.





  • Chemical Reactions Analysis

    Detailed studies on the compound’s reactivity and chemical transformations are essential. Investigating its behavior under various conditions, such as acidic or basic environments, can provide insights into potential reactions.





  • Physical And Chemical Properties Analysis



    • Physical Properties : These include melting point, boiling point, solubility, and crystal structure. Experimental data would be necessary to determine these properties.

    • Chemical Properties : Investigate its stability, reactivity, and behavior in different solvents. Analyzing its UV-Vis, IR, and NMR spectra can provide additional insights.




  • Scientific Research Applications

    Structure-Activity Relationships and Metabolic Stability

    Sulfonamide derivatives have been extensively studied for their inhibitory effects on enzymes like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cancer cell growth and survival. Modifications to the sulfonamide structure, such as changing heterocyclic rings, have been investigated to improve metabolic stability and efficacy (Stec et al., 2011).

    Antimalarial and Antiviral Applications

    Research has also explored the reactivity of sulfonamide derivatives against various pathogens. For instance, certain sulfonamide compounds have shown potential as antimalarial agents against COVID-19, suggesting a broad spectrum of antiviral and antimicrobial applications (Fahim & Ismael, 2021).

    Enzyme Inhibition for Therapeutic Applications

    Sulfonamide derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms, showing potential for treating various diseases, including cancer, obesity, and epilepsy (Carta et al., 2017).

    Antioxidant Properties

    Sulfonamide compounds incorporating benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory activities, showing significant antioxidant potential. This highlights the possibility of using such compounds in treating diseases associated with oxidative stress (Abbasi et al., 2019).

    Antimicrobial and Antitumor Activities

    Novel heterocyclic compounds bearing sulfonamide moieties have been developed with promising antimicrobial and antitumor activities. These studies indicate the potential of sulfonamide derivatives in developing new therapeutic agents for infectious diseases and cancer (Darwish et al., 2014).

    Safety And Hazards

    Safety data, toxicity studies, and potential hazards associated with handling or exposure to this compound are crucial. Researchers should assess its impact on health, environment, and flammability.




  • Future Directions



    • Biological Activity : Investigate its potential as a drug candidate or bioactive compound. Screening against specific targets (e.g., enzymes, receptors) could reveal its therapeutic potential.

    • Structure-Activity Relationship (SAR) : Explore derivatives or modifications to enhance activity or reduce toxicity.

    • Computational Studies : Molecular modeling and simulations can predict properties, binding affinities, and interactions.

    • Synthetic Optimization : Develop efficient synthetic routes for scalability.

    • Collaboration : Collaborate with experts in medicinal chemistry, pharmacology, and toxicology.




    properties

    IUPAC Name

    N-[(4-methylphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H21N3O3S2/c1-14-3-7-16(8-4-14)12-21-19(24)11-17-13-27-20(22-17)23-28(25,26)18-9-5-15(2)6-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UMARVZOQAZUKBC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H21N3O3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    415.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

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